molecular formula C9H14O2 B14437003 1,7-Dioxaspiro[5.5]undec-2-ene CAS No. 78013-58-8

1,7-Dioxaspiro[5.5]undec-2-ene

Cat. No.: B14437003
CAS No.: 78013-58-8
M. Wt: 154.21 g/mol
InChI Key: FZOYTBAOVIOBAN-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[5.5]undec-2-ene is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework. This compound is part of the spiroketal family, which is known for its structural specificity and the presence of oxygen atoms in each ring, positioned in alpha of the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[5.5]undec-2-ene can be synthesized through several methods. One common approach involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure . Another method includes the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides, resulting in the formation of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[5.5]undec-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of oxygen atoms in its structure, which can participate in hydrogen bonding and other interactions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium derivatives, acids for catalysis, and oxidizing or reducing agents depending on the desired transformation . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability of the spirocyclic structure.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions could produce spirocyclic alcohols .

Scientific Research Applications

1,7-Dioxaspiro[5.5]undec-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[5.5]undec-2-ene involves its ability to form hydrogen bonds and participate in non-covalent interactions. These interactions contribute to the compound’s stability and reactivity. The molecular targets and pathways involved in its action are primarily related to its spirocyclic structure and the presence of oxygen atoms, which facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dioxaspiro[5.5]undec-2-ene is unique due to its spirocyclic structure with two oxygen atoms, which imparts specific reactivity and stability. This compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it distinct from other similar compounds .

Properties

IUPAC Name

1,7-dioxaspiro[5.5]undec-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h3,7H,1-2,4-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOYTBAOVIOBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340692
Record name 1,7-Dioxaspiro[5.5]undec-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78013-58-8
Record name 1,7-Dioxaspiro[5.5]undec-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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